molecular formula C15H15ClN2O2 B8375492 Ethyl 4-(m-toluidino)-6-chloronicotinate

Ethyl 4-(m-toluidino)-6-chloronicotinate

Cat. No.: B8375492
M. Wt: 290.74 g/mol
InChI Key: JGEQBFVJYUVCBC-UHFFFAOYSA-N
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Description

Ethyl 4-(m-toluidino)-6-chloronicotinate is a chemical compound with the molecular formula C15H15ClN2O2 It is a derivative of nicotinic acid and features a chloro group at the 6th position, an ethyl ester at the 3rd position, and an m-tolylamino group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(m-toluidino)-6-chloronicotinate typically involves the reaction of 6-chloronicotinic acid with m-toluidine in the presence of a coupling agent, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(m-toluidino)-6-chloronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted nicotinates.

Scientific Research Applications

Ethyl 4-(m-toluidino)-6-chloronicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(m-toluidino)-6-chloronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of target organisms.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-4-(ethylamino)nicotinate
  • Ethyl 6-chloro-4-(phenylamino)nicotinate
  • Ethyl 6-chloro-4-(p-tolylamino)nicotinate

Uniqueness

Ethyl 4-(m-toluidino)-6-chloronicotinate is unique due to the presence of the m-tolylamino group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H15ClN2O2/c1-3-20-15(19)12-9-17-14(16)8-13(12)18-11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H,17,18)

InChI Key

JGEQBFVJYUVCBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Wallace, E., et. al., ibid.) m-toluidine (0.47 mL, 4.34 mmol) and conc. HCl (1 drop) were added to a solution of compound iii (1.00 g, 4.57 mmol) in ethanol (10 mL). The reaction mixture was heated at 80° C. for 3 h, cooled to room temperature and partitioned between water (15 mL) and EtOAc (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phase was dried (MgSO4) and reduced in vacuo to give the crude product as a brown oil. Column chromatography (SiO2), eluting with 12:1 Hexanes-EtOAc, gave compound iv. (0.670 g, 2.31 mmol, 51%) as a light orange oil, which solidified on standing, [M+H]+ m/z=291.0.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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